1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea
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Overview
Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxy group, and difluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the cyclopropyl-phenylethyl intermediate: This step often involves the reaction of cyclopropyl ketone with phenylacetic acid derivatives under basic conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Urea formation: The final step involves the reaction of the hydroxylated intermediate with 2,6-difluoroaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biology: Studies explore its role in modulating biological pathways, potentially leading to therapeutic applications.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- 1-(2-Hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea
- 1-(2-Cyclopropyl-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea
- 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea
Uniqueness: 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea stands out due to the presence of both cyclopropyl and difluorophenyl groups, which confer unique steric and electronic properties. These features enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and material science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-7-4-8-15(20)16(14)22-17(23)21-11-18(24,13-9-10-13)12-5-2-1-3-6-12/h1-8,13,24H,9-11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFKYNPKQVCZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=C(C=CC=C2F)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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